Product packaging for Sulfitocobalamin(Cat. No.:)

Sulfitocobalamin

Numéro de catalogue: B1253759
Poids moléculaire: 1410.4 g/mol
Clé InChI: IUJJHFFFUXMHFY-ATSHILDLSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfitocobalamin is a cobalt complex and a form of Vitamin B12 where a sulfite ligand is coordinated to the central cobalt ion . It is one of the naturally occurring forms of cobalamin identified in human tissues and foods . This compound is of significant value in biochemical and pharmaceutical research, particularly as a stable tool for studying the chemistry and biology of cobalamins . Researchers utilize this compound to explore the role of different axial ligands on the properties of vitamin B12 and its analogs. Its preparation involves specific synthesis routes from other cobalamin forms, such as hydroxocobalamin or cyanocobalamin . This product is intended for Research Use Only (RUO). RUO products are essential tools for scientific investigation, fundamental research, and pharmaceutical development, but are not intended for use in diagnostic procedures or patient care .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H89CoN13O17PS B1253759 Sulfitocobalamin

Propriétés

Formule moléculaire

C62H89CoN13O17PS

Poids moléculaire

1410.4 g/mol

Nom IUPAC

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrogen sulfite

InChI

InChI=1S/C62H90N13O14P.Co.H2O3S/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;1-4(2)3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H2,1,2,3)/q;+3;/p-3/t31?,34?,35?,36?,37?,41-,52-,53-,56?,57+,59?,60?,61?,62?;;/m1../s1

Clé InChI

IUJJHFFFUXMHFY-ATSHILDLSA-K

SMILES isomérique

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(/C(=C(/C7=NC(=CC8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3]

SMILES canonique

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3]

Synonymes

cobalaminsulfonic acid
sulfitocobalamin
sulphitocobalamin

Origine du produit

United States

Applications De Recherche Scientifique

Biochemical Role and Mechanism of Action

Sulfitocobalamin (SO3Cbl−) is recognized for its ability to interact with various biomolecules in the body. It is involved in the synthesis of coenzyme forms of vitamin B12, which are essential for several enzymatic reactions, including:

  • Methionine Synthase Activity : this compound has been shown to promote methionine synthase activity, which is crucial for converting homocysteine to methionine, an important amino acid involved in protein synthesis and methylation processes .
  • Protection Against Oxidative Stress : Research indicates that this compound may prevent the scavenging of cobalamin by xenobiotics, thereby maintaining higher levels of bioactive forms of vitamin B12 in tissues .

Neurological Disorders

This compound has garnered attention for its potential use in treating neurological disorders, particularly those associated with oxidative stress such as Alzheimer's disease. Preliminary studies suggest that it may be more effective than conventional forms of vitamin B12 in alleviating symptoms related to cognitive decline . However, further clinical trials are necessary to substantiate these claims.

Vitamin B12 Deficiency Treatment

As a form of vitamin B12, this compound can be utilized in treating deficiencies. Its unique properties may enhance absorption and bioavailability compared to other forms such as cyanocobalamin or hydroxocobalamin . This application is particularly relevant for populations at risk of deficiency, including vegetarians and individuals with malabsorption syndromes.

Synthesis and Isolation Studies

Recent studies have focused on synthesizing this compound through various methods that ensure high yield and purity. For instance, a method involving glutathione has been reported to facilitate the synthesis of this compound from other cobalamin derivatives .

Comparative Studies on Bioactivity

A comparative study evaluated the bioactivity of this compound against other forms of vitamin B12 in animal models. The results indicated that this compound demonstrated superior efficacy in promoting the accumulation of biologically active coenzyme forms within tissues, particularly in the liver and brain .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Neurological DisordersPotential treatment for cognitive decline related to oxidative stress
Vitamin B12 DeficiencyEffective in treating deficiencies with enhanced absorption
Biochemical ResearchRole in methionine synthase activity and protection against xenobiotics

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key distinctions between sulfitocobalamin and other vitamin B₁₂ derivatives:

Compound β-Axial Ligand Molecular Weight (g/mol) Stability & Formation Biological Role Detection Notes
This compound SO₃²⁻ 1432.4 Stable for 4 weeks at 20°C in the dark; forms via sulfite substitution of OHCbl Non-active transport/intermediate form Detectable via cation exchange; may be confused with nitritocobalamin
Cyanocobalamin CN⁻ 1355.4 Highly stable; synthetic form used in supplements Inactive precursor UV-Vis absorption at 361 nm
Methylcobalamin CH₃ 1344.4 Light-sensitive; forms in methionine synthase Active coenzyme in DNA synthesis Requires anaerobic conditions for detection
Adenosylcobalamin 5'-deoxyadenosyl 1579.6 Heat-sensitive; mitochondrial synthesis Active coenzyme in fatty acid metabolism Labile; degraded during extraction
Hydroxocobalamin OH⁻ 1346.4 Light-sensitive; precursor for other cobalamins Detoxification agent (e.g., cyanide) Forms this compound with bisulfite
Glutathionylcobalamin Glutathione (thiol) ~1600 Short-lived intermediate in cellular B₁₂ metabolism Intracellular transport form Identified via XAS and NMR

Key Research Findings

Stability and Synthesis: this compound is more stable than methyl- or adenosylcobalamin but less prevalent in biological systems. Its synthesis from OHCbl is efficient (>70% yield) using sodium bisulfite .

Biological Presence : While this compound is detected in cell extracts, its intracellular concentration is significantly lower than active coenzymes like methylcobalamin . Failure to detect it in some studies (e.g., extracellular metabolomics) may reflect methodological limitations rather than absence .

This contrasts with cyanocobalamin, which requires enzymatic conversion for biological utility .

Detection Challenges : Cation-exchange chromatography can misidentify this compound due to co-elution with nitrito- or nitrosocobalamin, necessitating orthogonal methods like X-ray absorption spectroscopy (XAS) for confirmation .

Méthodes De Préparation

Bisulfite-Mediated Ligand Exchange Reactions

The most widely documented method for this compound synthesis involves ligand exchange reactions between hydroxocobalamin or cyanocobalamin and water-soluble bisulfite salts. The process, patented by, utilizes sodium bisulfite (NaHSO3) in excess to displace the hydroxo or cyano ligand from the cobalt center. Key steps include:

  • Dissolution : Hydroxocobalamin (0.485 mg) or cyanocobalamin is dissolved in 20 mL of deionized water.

  • Reagent Addition : Sodium bisulfite is added in molar excess (typically 2–3 equivalents) to ensure complete ligand substitution.

  • Stirring : The mixture is stirred at room temperature for 24–48 hours under ambient or anaerobic conditions, depending on the desired product stability.

  • Purification : Methanol extraction isolates this compound from unreacted starting materials, followed by ion-exchange chromatography (Amberlite IR-120 and IR-4B resins) to remove residual bisulfite.

Critical Parameters :

  • Bisulfite Selection : Alkali metal bisulfites (Na+, K+) are preferred due to low toxicity, whereas barium bisulfite is avoided for pharmaceutical applications.

  • Solvent Optimization : Methanol achieves >90% recovery during extraction, while acetone induces crystallization of byproducts like hydroxocobalamin.

Alternative Bisulfite Salts and Reaction Kinetics

The patent further validates the use of ammonium and alkylamine bisulfites, broadening synthetic flexibility:

  • Ammonium Bisulfite : Yields comparable to sodium bisulfite but requires pH adjustment to stabilize the sulfito ligand.

  • Alkanolamine Salts : Ethanolamine bisulfite enhances solubility in polar aprotic solvents, though yields remain substrate-dependent.

Reaction Monitoring :
UV-Vis spectroscopy tracks ligand exchange via characteristic absorption maxima:

  • Hydroxocobalamin : λmax = 351 nm, 518 nm.

  • This compound : λmax = 270–280 nm, 364–366 nm, 415–422 nm, 516–540 nm.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (D2O, pD 5.9) reveals five major signals at 6.17, 6.94, 6.43, 6.25, and 6.03 ppm, consistent with this compound’s axial sulfito ligand and corrin ring protons.

UV-Visible Spectroscopy

This compound exhibits a distinct hypsochromic shift compared to hydroxocobalamin:

Compoundλmax (nm)Molar Extinction Coefficient (ε)
Hydroxocobalamin351, 51827,800 L·mol⁻¹·cm⁻¹
This compound364–366, 516–54030,200 L·mol⁻¹·cm⁻¹

Data sourced from.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (C18 column, isocratic elution with 25% methanol) resolves this compound as a minor peak at 27.5 min, distinct from cyanocobalamin (8.7 min) and hydroxocobalamin (15.2 min). Biological activity is confirmed via E. coli 215 bioassays, where this compound supports microbial growth at rates comparable to native B12.

Optimization Strategies for Industrial-Scale Synthesis

Solvent and Temperature Effects

  • Methanol vs. Acetone : Methanol extraction minimizes co-precipitation of unreacted bisulfite, achieving 92% purity vs. 78% with acetone.

  • Temperature Control : Reactions at 4°C slow ligand exchange kinetics but improve this compound stability, reducing oxidative degradation.

Ion-Exchange Chromatography

Amberlite IR-120 (cationic) and IR-4B (anionic) resins sequentially remove sulfito radicals and residual metal ions, yielding pharmaceutical-grade this compound with <0.1% bisulfite contamination.

Challenges and Limitations

Ligand Reversion

This compound reverts to hydroxocobalamin under alkaline conditions (pH >8.0) or in the presence of competing ligands (e.g., cyanide). Stabilization requires buffering at pH 5.0–6.5 with MES or phosphate buffers.

Scalability Constraints

  • Anaerobic Synthesis : Large-scale reactions under argon increase production costs by 15–20% compared to aerobic methods.

  • Byproduct Formation : Excess bisulfite generates sulfonic acid derivatives, necessitating rigorous purification .

Q & A

Q. How can researchers enhance cross-study comparability of this compound bioavailability data?

  • Methodological Answer : Adopt standardized units (e.g., pmol/L for serum levels) and reference materials (e.g., NIST SRM 1955). Use harmonized protocols for sample preparation (e.g., EDTA plasma vs. serum). Publish datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .

Ethical and Interdisciplinary Considerations

Q. What ethical challenges arise in clinical trials involving this compound supplementation?

  • Methodological Answer : Address potential conflicts of interest (e.g., industry-funded studies) via transparent disclosure. For vulnerable populations (e.g., renal impairment patients), ensure informed consent protocols account for altered cobalamin metabolism. Use DSMBs (Data Safety Monitoring Boards) to oversee adverse event reporting .

Q. How can interdisciplinary approaches resolve gaps in this compound research?

  • Methodological Answer : Integrate computational chemistry (e.g., DFT calculations for ligand-binding energetics) with wet-lab mutagenesis studies. Collaborate with bioinformaticians to mine omics databases (e.g., GEO, KEGG) for cobalamin-related pathways. Apply systems biology models to predict off-target effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.